![molecular formula C13H18ClNO3 B599979 Dibutylone hydrochloride CAS No. 17763-12-1](/img/structure/B599979.png)
Dibutylone hydrochloride
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Overview
Description
Dibutylone, also known as bk-DMBDB, is a stimulant drug of the amphetamine, phenethylamine, and cathinone drug classes . It is structurally related to butylone, a designer drug that has been detected in products marketed as bath salts or plant food . Dibutylone has been reported in Europe and the US .
Molecular Structure Analysis
Dibutylone is a beta-keto variation of amphetamine-like substances . It is structurally related to butylone . The exact molecular structure can be found in scientific literature .Chemical Reactions Analysis
The metabolic profile of Dibutylone was mapped by in vitro incubation with human liver microsomes (HLM) . Butylone was confirmed as a metabolite of Dibutylone . Hydrogenation of the beta-ketone of Dibutylone resulted in the most prominent metabolite found in human specimens .Scientific Research Applications
Forensic Toxicology
Dibutylone is used in forensic toxicology as an analytical reference material . It helps in the identification and quantification of this substance in biological specimens . This is particularly useful in cases of intoxication where dibutylone might be involved .
Metabolic Profiling
The metabolic profile of Dibutylone has been mapped using in vitro incubation with human liver microsomes . This helps in understanding how the substance is metabolized in the human body .
Biomarker Identification
The hydrogenation of the beta-ketone of dibutylone results in a prominent metabolite found in human specimens . This metabolite is unique to dibutylone over other stimulants, making it an appropriate biomarker for dibutylone ingestion .
Drug Testing
Dibutylone is used in drug testing, where it can be detected and quantified in various human specimens, including blood, urine, vitreous humor, oral fluid, and liver .
Research on Novel Psychoactive Substances (NPS)
Dibutylone is a part of the novel stimulant drugs based on the cathinone (beta-keto amphetamine) structure . It is used in research to understand the effects and risks associated with these new psychoactive substances .
Reinforcing Effects Study
Studies have been conducted to examine the self-administration of dibutylone and its relative reinforcing effectiveness . This helps in understanding its addictive potential and the impact of modifications in its structure on its reinforcing efficacy .
Safety and Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFASVUPHWNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylone hydrochloride | |
CAS RN |
17763-12-1 |
Source
|
Record name | Dibutylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBUTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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